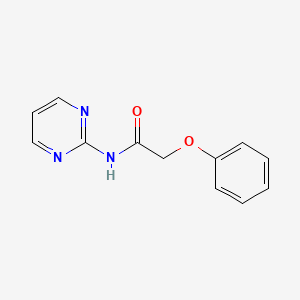![molecular formula C16H15N3OS B5865824 [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone, also known as DMTCPM, is a chemical compound that belongs to the class of thienopyridine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone is its potent anticancer activity against various cancer cell lines. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical applications. Further studies are needed to determine the optimal dosage and administration route of this compound.
Future Directions
Future research on [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone should focus on the development of new derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in the field of medicinal chemistry. Its potent anticancer activity and anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone can be synthesized by using a multi-step synthetic route, which involves the reaction of 2-acetylthiophene with dimethylformamide dimethyl acetal, followed by the reaction with 2-aminopyridine and phenylboronic acid in the presence of a palladium catalyst. The final product is obtained by the reaction of the intermediate with ammonium acetate.
Scientific Research Applications
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-19(2)11-8-9-18-16-12(11)13(17)15(21-16)14(20)10-6-4-3-5-7-10/h3-9H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCCUOJXCGWDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)




![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)


![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)


![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)
